molecular formula C9H10N6 B183203 3,5-Diamino-4-phenylazopyrazole CAS No. 3656-02-8

3,5-Diamino-4-phenylazopyrazole

Cat. No. B183203
CAS RN: 3656-02-8
M. Wt: 202.22 g/mol
InChI Key: OKZNBFAXFGTZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diamino-4-phenylazopyrazole (DAPAP) is a chemical compound that belongs to the class of azopyrazoles. It has gained significant attention in the field of scientific research due to its potential applications as a synthetic intermediate, a dye, and a pharmaceutical agent.

Mechanism Of Action

The mechanism of action of 3,5-Diamino-4-phenylazopyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, including tyrosinase, which is involved in the synthesis of melanin. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

3,5-Diamino-4-phenylazopyrazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This makes it a potential candidate for the treatment of hyperpigmentation disorders. Additionally, 3,5-Diamino-4-phenylazopyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

3,5-Diamino-4-phenylazopyrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it has been shown to have low toxicity and is stable under a wide range of conditions. However, 3,5-Diamino-4-phenylazopyrazole has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 3,5-Diamino-4-phenylazopyrazole. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-Diamino-4-phenylazopyrazole and its potential applications in the treatment of cancer and other diseases. Finally, the development of new derivatives of 3,5-Diamino-4-phenylazopyrazole with improved properties and efficacy is another area of research that holds promise for the future.

Synthesis Methods

3,5-Diamino-4-phenylazopyrazole can be synthesized through various methods, including the condensation of 3,5-diaminopyrazole with phenylhydrazine, the reaction of 3,5-diaminopyrazole with nitrosobenzene, and the coupling of 3,5-diaminopyrazole with diazonium salts of phenylamines. The most commonly used method involves the reaction of 3,5-diaminopyrazole with phenylhydrazine in the presence of a catalyst such as acetic acid or sulfuric acid.

Scientific Research Applications

3,5-Diamino-4-phenylazopyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been used as a synthetic intermediate in the production of azo dyes, which are widely used in the textile industry. Additionally, 3,5-Diamino-4-phenylazopyrazole has been investigated for its potential use as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes and proteins. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

3656-02-8

Product Name

3,5-Diamino-4-phenylazopyrazole

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

4-phenyldiazenyl-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C9H10N6/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,14,15)

InChI Key

OKZNBFAXFGTZRH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NN=C2C(=NN=C2N)N

SMILES

C1=CC=C(C=C1)N=NC2=C(NN=C2N)N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NN=C2N)N

Other CAS RN

3656-02-8

Origin of Product

United States

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